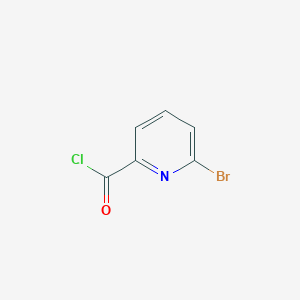

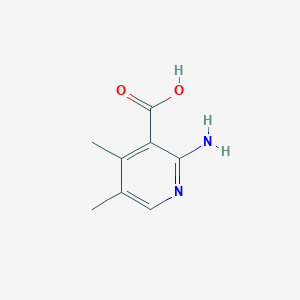

![molecular formula C9H9N3O3 B170084 Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 104556-86-7](/img/structure/B170084.png)

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate

Übersicht

Beschreibung

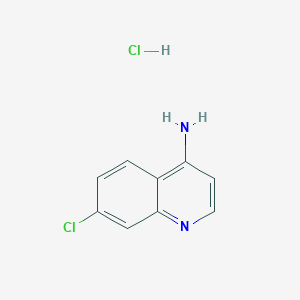

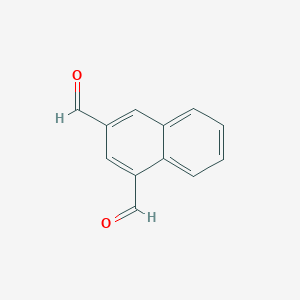

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound with the molecular formula C9H9N3O3 . It is a member of the pyrazolopyrimidine family, a group of N-heterocyclic compounds that have significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolopyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a variety of novel disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate consists of both pyrazole and pyrimidine rings . The InChI code for this compound is 1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 .Chemical Reactions Analysis

The chemical reactions involving this compound still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate is 207.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of this compound are 207.06439116 g/mol .Wissenschaftliche Forschungsanwendungen

-

Antibiofilm and Anti-Quorum-Sensing Activities

- Field : Medical Science

- Application : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their preliminary antibacterial and antibiofilm activities .

- Method : The compounds were initially screened for their antibacterial activity against six clinically isolated multidrug resistance by agar well-diffusion and broth microdilution methods .

- Results : Five compounds showed significant antibacterial activity with a bactericidal effect. These derivatives also showed strong biofilm-forming activity at their MICs by >60% .

-

Synthesis of Condensed Pyrimidines

- Field : Organic Chemistry

- Application : The Dimroth rearrangement is used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .

- Method : The rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

- Results : The Dimroth rearrangement is catalyzed by acids, bases (alkali), and is accelerated by heat or light .

-

Neuroprotection and Anti-inflammatory Activity

-

Anticancer Activity

-

Antifungal Activities

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c1-2-15-9(14)6-5-11-12-7(13)3-4-10-8(6)12/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCDOKYAYRHKOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNN2C1=NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501160826, DTXSID701179368 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate | |

CAS RN |

136178-56-8, 104556-86-7 | |

| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-hydroxy-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501160826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,7-dihydro-7-oxopyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701179368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)